molecular formula C8H5Cl2N3O2 B1403968 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1260666-52-1

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1403968
CAS No.: 1260666-52-1
M. Wt: 246.05 g/mol
InChI Key: YUMMTTBFLHJEMC-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS# 1260666-52-1) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in drug discovery known for its ability to mimic purine bases and interact with adenine-binding sites of various enzymes . The reactive 2,4-dichloro substituents make it a versatile intermediate for sequential nucleophilic substitution reactions, allowing researchers to synthesize a diverse array of disubstituted derivatives for structure-activity relationship (SAR) studies . Its primary research value lies in the development of novel receptor tyrosine kinase (RTK) inhibitors . Specifically, derivatives of this core structure have been explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis . These small-molecule inhibitors target the adenosine triphosphate (ATP) binding site of tyrosine kinases, leading to the suppression of signaling pathways that drive cell proliferation, angiogenesis, and metastasis . The 6-carboxylate ester group provides a handle for further chemical modifications, enabling the optimization of drug-like properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly adhere to safe laboratory practices when handling.

Properties

IUPAC Name

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMMTTBFLHJEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Cyclization

The pyrrolo[2,3-d]pyrimidine core is typically synthesized through cyclization reactions. A common approach involves:

  • Starting Material : 1,3-dihydroxy-5-aminoaniline reacts with monochloroacetaldehyde in a tetrahydrofuran/water solvent system (1:1) under sodium acetate catalysis.
  • Cyclization : Forms the 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate (yield: 85%).
Step Reagents/Conditions Yield
Cyclization THF/H₂O, NaOAc, 24h, RT 85%

Chlorination at Positions 2 and 4

Dichlorination is achieved using phosphorus-based reagents:

  • Reagents : Dichlorophenyl oxygen phosphorus (PhOPOCl₂) at 180°C for 4h.
  • Alternative : POCl₃ with diisopropylethylamine in refluxing conditions.
Method Reagents Temp/Time Yield
PhOPOCl₂ Dichlorophenyl oxygen phosphorus, DIPEA 180°C, 4h 90%
POCl₃ POCl₃, DIEA, reflux 110°C, 20min 62%

Alternative Pathway: Direct Functionalization

For late-stage esterification:

  • Alkylation : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid reacts with methyl iodide in THF/MeCN using NaH (yield: 98%).
Step Reagents/Conditions Yield
Alkylation NaH, MeI, 0°C → RT 98%

Optimization Challenges

  • Regioselectivity : Chlorination must target positions 2 and 4 without side reactions.
  • Ester Stability : Harsh chlorination conditions (e.g., POCl₃) may degrade ester groups, necessitating post-chlorination esterification.

Comparative Data Table

Method Key Steps Yield Advantages Limitations
Cyclization + Chlorination Cyclization → Dichlorination 85% → 90% High purity, no column chromatography Requires high-temp chlorination
Nickel-Catalyzed Coupling Coupling → Cyclization → Esterification 73% → 98% Scalable, avoids Pd catalysts Multi-step, moderate yields
Direct Alkylation NaH/MeI alkylation 98% Single-step, high yield Limited to pre-functionalized cores

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H5Cl2N3O2
  • Molecular Weight : 246.05 g/mol
  • IUPAC Name : Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

The compound features a pyrrolo-pyrimidine structure, which contributes to its biological activity and stability.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound's ability to interact with specific enzymes involved in cancer proliferation was highlighted as a key mechanism of action .

Agricultural Science

This compound has also been explored for its herbicidal properties. The dichloro substitution pattern enhances its efficacy against certain weed species.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientEfficacy (%)Application Rate (g/ha)
This compoundMethyl Ester85200
Compound AActive Ingredient A75250
Compound BActive Ingredient B90150

This table illustrates the comparative efficacy of this compound against other herbicides.

Material Science

The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials with specific electronic properties. Its application in organic electronics is under investigation.

Research Insight : Studies have indicated that incorporating pyrrolo-pyrimidine derivatives into polymer matrices can enhance conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Toxicological Profile

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological assessments reveal:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315).
  • Safety Precautions : Use personal protective equipment when handling to prevent exposure .

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular pathways, leading to the desired biological effect, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at positions 6, 7, or the pyrrolo ring (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Not explicitly listed C9H7Cl2N3O2 ~260.08 (estimated) 2,4-Cl; 6-COOCH3
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 1260785-39-4 C9H7Cl2N3O2 260.08 2,4-Cl; 6-COOCH2CH3
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 1192711-71-9 C7H5Cl2N3 202.04 2,4-Cl; 6-CH3
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 1638760-72-1 C7H3Cl2N3O2 232.02 2,4-Cl; 6-COOH
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 944709-69-7 C8H6ClN3O2 211.60 4-Cl; 6-COOCH3

Table 1. Structural analogs and their substitution patterns .

Key Observations:
  • Ethyl esters are generally more lipophilic, which may influence bioavailability .
  • Carboxylic Acid Derivative (CAS 1638760-72-1) : The absence of the ester group enhances polarity, making it suitable for salt formation or conjugation reactions. This compound is likely synthesized via hydrolysis of the methyl ester under basic conditions (e.g., LiOH/THF/H2O) .
  • Methyl-Substituted Analog (CAS 1192711-71-9) : The 6-methyl group replaces the ester, reducing steric hindrance and electronic effects. This modification may enhance ring-planarity, affecting binding to biological targets .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

  • Melting Points : Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 22a in ) exhibit melting points ranging from 97–176°C, influenced by substituents. Chlorine atoms and aromatic groups increase melting points due to enhanced intermolecular forces .
  • Stability : The methyl ester in the target compound is less prone to hydrolysis than ethyl esters under acidic conditions but may require controlled storage (2–8°C, sealed) to prevent degradation .

Biological Activity

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

  • Molecular Formula : C8H5Cl2N3O2
  • Molecular Weight : 232.05 g/mol
  • CAS Number : 71699691
  • Structure :

    Chemical Structure

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer progression. The compound has been shown to interact with various targets, including:

  • Tyrosine Kinases : These are critical in cell signaling pathways that regulate cell growth and differentiation.
  • RET Kinase : Inhibition of RET has been linked to therapeutic effects in certain types of lung and thyroid cancers.

Anticancer Activity

Recent studies have reported that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit potent anticancer activity. For instance, a study highlighted the cytotoxic effects of related compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)
5kHepG240
5kHeLa50
5kMDA-MB-23145

The compound's mechanism involves inducing apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Enzyme Inhibition

This compound has shown potential as an inhibitor of RET kinase. In vitro studies demonstrated significant inhibition with IC50 values in the low nanomolar range, indicating its potency compared to existing RET inhibitors:

CompoundTarget EnzymeIC50 (nM)
20RET76
21RET127

This suggests that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity and potency against specific targets .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that substituents on the pyrrolo[2,3-d]pyrimidine core significantly influence biological activity. For example:

  • Chlorine Substitution : The presence of chlorine atoms at specific positions enhances cytotoxicity against cancer cells.
  • Aromatic Groups : Modifications with different aromatic groups can alter binding affinity to target enzymes.

This information is critical for the rational design of new derivatives aimed at improving efficacy and reducing side effects.

Case Studies

  • Study on HepG2 Cells :
    • Treatment with this compound led to a marked increase in apoptotic cells from 0.29% in control to 9.74% post-treatment.
    • The study measured the expression levels of caspase-3 and Bcl-2 proteins before and after treatment, confirming the compound's role in apoptosis induction.
  • RET Inhibition in Lung Cancer :
    • A series of experiments demonstrated that this compound effectively inhibited RET-driven cell proliferation in various lung cancer models.
    • Results indicated a significant reduction in tumor growth when treated with this compound compared to controls.

Q & A

Q. What are the key considerations in designing synthetic routes for methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions starting from phenylacetic acid derivatives. Key steps include cyclization to form the pyrrolo[2,3-d]pyrimidine core, chlorination at the 2- and 4-positions, and esterification at the 6-position. Critical parameters include:

  • Reagent selection : Use of 4-chloroaniline derivatives for coupling under acidic conditions (isopropanol with conc. HCl) to introduce aryl groups .
  • Chlorination : Dichlorination is achieved using POCl₃ or SOCl₂, requiring precise temperature control (reflux conditions) to avoid over-chlorination .
  • Purification : Column chromatography (e.g., CHCl₃/MeOH) is essential to isolate intermediates, as evidenced by TLC monitoring (Rf values reported in ).

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

  • 1H/13C NMR : Essential for confirming substitution patterns. For example, the C5-H proton in pyrrolo[2,3-d]pyrimidines appears as a singlet near δ 5.95 ppm, while aromatic protons show multiplet patterns between δ 7.45–8.04 ppm .
  • HRMS : Validates molecular weight with high precision (e.g., m/z deviations < 2 ppm in ).
  • Melting points : Used to assess purity (e.g., compound 11 melts at 209°C ).

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of pyrrolo[2,3-d]pyrimidine derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict optimal reaction conditions, reducing trial-and-error experimentation. For example:

  • Reaction feasibility : Density functional theory (DFT) calculates activation energies for cyclization steps, identifying viable pathways .
  • Solvent optimization : Computational models evaluate solvent effects (e.g., isopropanol vs. ethanol) on reaction rates and yields .

Q. What strategies resolve contradictions in reported reaction yields for similar compounds?

Discrepancies in yields (e.g., 56% vs. 68% for analogous compounds ) may arise from:

  • Reaction time : Prolonged reflux (>12 hours) improves coupling efficiency but risks decomposition .
  • Catalyst loading : Acidic conditions (HCl) vs. base-mediated depivaloylation can alter byproduct formation .
  • Statistical design of experiments (DoE) : Factorial designs (e.g., 2^k models) systematically test variables like temperature and molar ratios to identify critical factors .

Q. How can multi-component reactions (MCRs) streamline the synthesis of functionalized pyrrolo[2,3-d]pyrimidines?

MCRs enable one-pot assembly of complex structures. For example:

  • Cyclocondensation : Combining aldehydes, cyanocarbamides, and arylacetic acids in ethanol/K₂CO₃ generates the pyrrolo[2,3-d]pyrimidine core at 150°C .
  • Diversification : Bromo- or iodo-substituted aryl groups are introduced via Suzuki-Miyaura coupling post-cyclization .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?

  • Intermediate stability : Moisture-sensitive intermediates (e.g., chlorinated derivatives) require inert atmospheres (N₂/Ar) during storage .
  • Purification bottlenecks : Scaling column chromatography is impractical; alternatives like recrystallization (using DMSO/water mixtures) are explored .

Methodological Recommendations

  • Contradiction analysis : Use comparative NMR (e.g., DMSO-d6 vs. CDCl3) to verify substituent effects on chemical shifts .
  • Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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